molecular formula C8H11N3O2 B1384837 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid CAS No. 1177311-87-3

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid

Cat. No.: B1384837
CAS No.: 1177311-87-3
M. Wt: 181.19 g/mol
InChI Key: FLFCMTLBRUFPTL-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid is a heterocyclic compound that features a unique triazolo-azepine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with cyclic ketones, followed by cyclization and functional group transformations . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis starting from readily available raw materials. The process usually includes steps such as hydrazine hydrate reactions, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolo-azepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolo-azepine structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and in various research applications .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-8(13)7-10-9-6-4-2-1-3-5-11(6)7/h1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFCMTLBRUFPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650785
Record name 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177311-87-3
Record name 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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